molecular formula C15H17N3O4 B2945062 4-(2,5-dimethoxyphenyl)-6-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 878123-76-3

4-(2,5-dimethoxyphenyl)-6-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B2945062
CAS No.: 878123-76-3
M. Wt: 303.318
InChI Key: WDMNSYQAMDGSMH-UHFFFAOYSA-N
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Description

The compound “4-(2,5-dimethoxyphenyl)-6-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione” belongs to a class of chemical compounds characterized by a pyrimidine ring substituted with two carbonyl groups . It is a derivative of pyrano[2,3-d]pyrimidine-2,4-dione .

Scientific Research Applications

Synthesis and Characterization

  • Compounds with structures similar to the specified molecule have been synthesized and characterized to explore their properties and potential applications. For example, research on the synthesis, properties, and redox abilities of related pyrimidine derivatives has provided insights into their structural characteristics and potential as NAD+-NADH redox models, which could have implications in biochemical processes and materials science (Igarashi et al., 2006).

Chemical Reactions and Mechanisms

  • Studies on oxidative decarboxylation reactions and the synthesis of acyclic α-amino acid derivatives have contributed to the development of novel synthetic pathways for creating complex molecules, which can be applied in drug discovery and materials science (Fan et al., 2009).

Crystal Structure Analysis

  • Research involving the crystal structure analysis of pyrimidine derivatives has provided valuable information on molecular interactions, stability, and conformational behavior, which is crucial for the design of new materials and pharmaceuticals (Low et al., 2004).

Photophysical Properties and Applications

  • The design and synthesis of pyrimidine-phthalimide derivatives have been investigated for their photophysical properties and applications in pH sensing. These studies have implications for developing new sensors and devices in environmental monitoring and diagnostic applications (Yan et al., 2017).

Polymer Science

  • Novel polyimides derived from pyridine-bridged aromatic dianhydride and various diamines, including structures related to the specified compound, have been synthesized. Research in this area focuses on improving the thermal stability, mechanical properties, and processability of polymeric materials for industrial applications (Wang et al., 2006).

Mechanism of Action

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is involved in the transition from the G1 phase, where the cell grows, to the S phase, where DNA replication occurs .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This inhibition can lead to a halt in the cell cycle progression, preventing cells from entering the S phase from the G1 phase . This can result in the inhibition of cell proliferation, particularly in cancer cells that rely on rapid cell division .

Biochemical Pathways

The compound’s interaction with CDK2 affects the cell cycle regulation pathway . By inhibiting CDK2, the compound prevents the phosphorylation of retinoblastoma protein (Rb), a key event in the progression of the cell cycle . This can lead to cell cycle arrest, preventing the replication of DNA and the division of cells .

Pharmacokinetics

The compound’s lipophilicity, which is suggested by its structure, may allow it to easily diffuse into cells .

Result of Action

The result of the compound’s action is the significant inhibition of cell growth . This is particularly notable in cancer cell lines such as MCF-7 and HCT-116, where the compound showed superior cytotoxic activities compared to the reference compound, sorafenib . The compound also induced apoptosis within HCT cells .

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the reaction of similar compounds has been found to occur much faster in aprotic dipolar solvents like DMF compared to less polar organic solvents like chloroform . .

Properties

IUPAC Name

4-(2,5-dimethoxyphenyl)-6-methyl-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4/c1-18-7-10-12(14(18)19)13(17-15(20)16-10)9-6-8(21-2)4-5-11(9)22-3/h4-6,13H,7H2,1-3H3,(H2,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDMNSYQAMDGSMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2=C(C1=O)C(NC(=O)N2)C3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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